molecular formula C8H18ClN3O B6243398 3-methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride CAS No. 2402839-21-6

3-methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride

Cat. No.: B6243398
CAS No.: 2402839-21-6
M. Wt: 207.7
InChI Key:
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Description

3-methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a urea moiety linked to a pyrrolidine ring. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride typically involves the reaction of 3-methylpyrrolidine with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as distillation or large-scale chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a suitable base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-pyrrolidinemethanol
  • 1-methyl-3-pyrrolidinemethanamine
  • 3-ethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea

Uniqueness

3-methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

2402839-21-6

Molecular Formula

C8H18ClN3O

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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